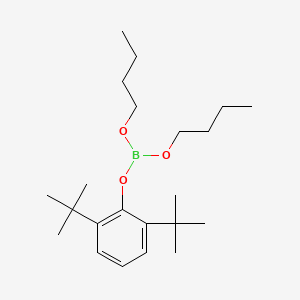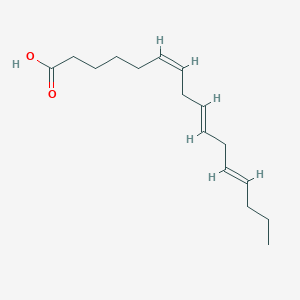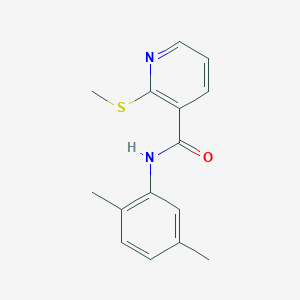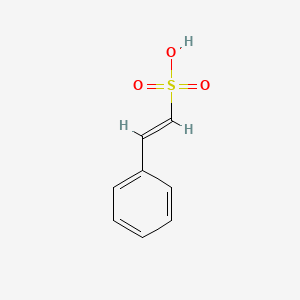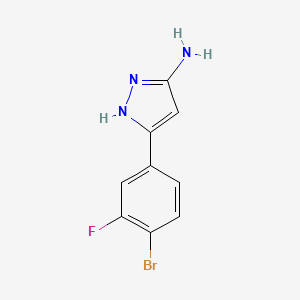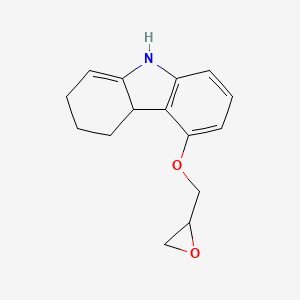
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole is a complex organic compound that features both an oxirane (epoxide) ring and a tetrahydrocarbazole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole typically involves the reaction of an appropriate carbazole derivative with an epoxide precursor. One common method involves the use of epichlorohydrin as the oxirane source, which reacts with the carbazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted carbazole derivatives .
科学的研究の応用
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
作用機序
The mechanism by which 5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .
類似化合物との比較
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzoic acid
- 4-3,4,5-tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid
- Oxiran-2-ylmethyl derivatives
Uniqueness
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole is unique due to its combination of an oxirane ring and a tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
5-(oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole |
InChI |
InChI=1S/C15H17NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h3,5-7,10-11,16H,1-2,4,8-9H2 |
InChIキー |
QQKBUAVEEROBPF-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2C(C1)C3=C(N2)C=CC=C3OCC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
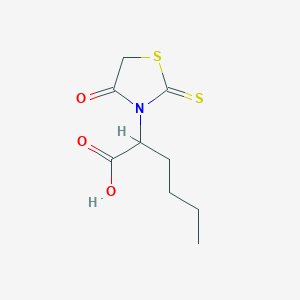
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
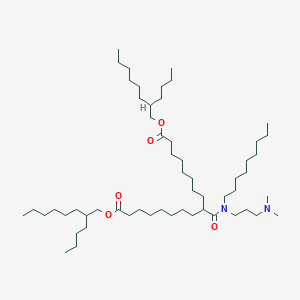
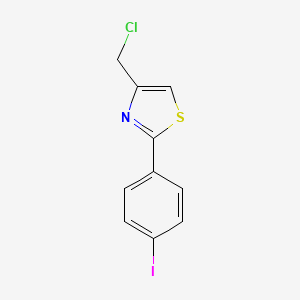
![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)
